REACTION_CXSMILES
|
[CH3:1][CH:2]([OH:5])[C:3]#[CH:4].[CH3:6][Si:7](Cl)([CH3:9])[CH3:8]>>[CH3:6][Si:7]([CH3:9])([CH3:8])[O:5][CH:2]([C:3]#[CH:4])[CH3:1]
|
Name
|
|
Quantity
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35 g
|
Type
|
reactant
|
Smiles
|
CC(C#C)O
|
Name
|
|
Quantity
|
50.4 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C[Si](OC(C)C#C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |